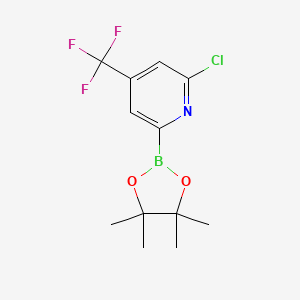
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C11H15BClNO2 . It has a molecular weight of 239.51 . This compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string representation of this compound isClC1=NC(B(OC(C)2C)OC2(C)C)=CC=C1 . This provides a way to visualize the compound’s structure using chemical informatics software.
Applications De Recherche Scientifique
Bifunctional Building Blocks for Combinatorial Chemistry
The compound has been identified as a new unexpected bifunctional building block for combinatorial chemistry, offering structural diversity due to its ability to participate in different chemical reactions. This aspect is crucial for creating libraries of compounds for drug discovery and material science applications (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).
Advanced Material Synthesis
The synthesis, crystal structure, and theoretical studies (Density Functional Theory - DFT) of compounds derived from the title compound emphasize its importance in material science. These studies help in understanding the molecular structures and physicochemical properties, which are pivotal for designing materials with desired functions (Huang et al., 2021). Another study extends the application in synthesizing luminescent polymers, indicating the role of such compounds in developing new optoelectronic materials (Cheon et al., 2005).
Organic Synthesis Methodologies
This compound plays a critical role in organic synthesis methodologies, such as Suzuki coupling reactions, which are essential for constructing complex molecules. The optimized synthesis of medicinally relevant compounds via Suzuki coupling showcases its utility in pharmaceutical chemistry, enabling the creation of novel therapeutic agents (Bethel et al., 2012). Additionally, its incorporation into coordination polymers and the study of its structural properties provide insights into the development of advanced materials with potential applications in catalysis and separation technologies (Al-Fayaad et al., 2020).
Safety And Hazards
This compound is classified as a combustible solid . It’s associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(15,16)17)6-9(14)18-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEWYLQNWCVNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



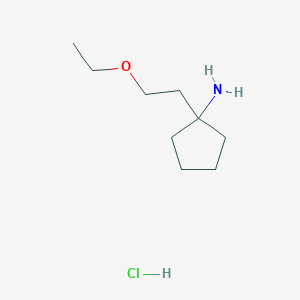
![5-Oxaspiro[3.5]nonan-8-yl methanesulfonate](/img/structure/B1433107.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)
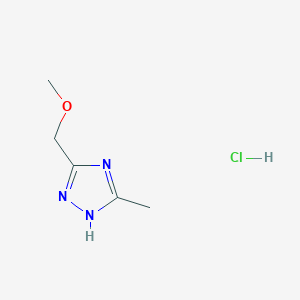

![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1433114.png)
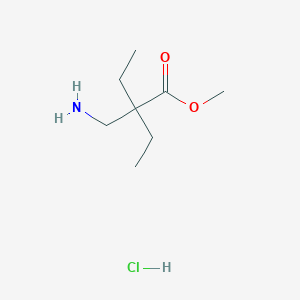
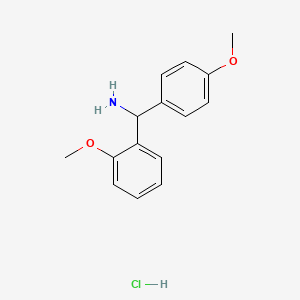
![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)
![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)
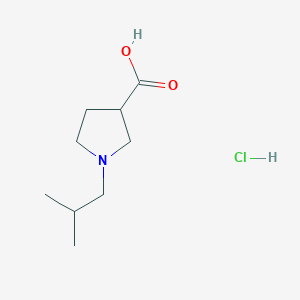
amine hydrochloride](/img/structure/B1433123.png)
![6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride](/img/structure/B1433125.png)
